molecular formula C10H14ClNO2 B1530469 Ethyl 2-(3-aminophenyl)acetate hydrochloride CAS No. 452076-57-2

Ethyl 2-(3-aminophenyl)acetate hydrochloride

Cat. No. B1530469
M. Wt: 215.67 g/mol
InChI Key: QUOSZIJQWMBCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a chemical compound with the CAS Number: 452076-57-2 . It has a molecular weight of 215.68 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(3-aminophenyl)acetate hydrochloride . The InChI code is 1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a powder . It should be stored at room temperature .

Scientific Research Applications

Learning and Memory Facilitation

Ethyl 2-(3-aminophenyl)acetate hydrochloride has been explored for its potential effects on learning and memory. In a study, the synthesis of related compounds and their impact on these cognitive aspects in mice was investigated. The findings suggested that these compounds, including variations of Ethyl 2-(3-aminophenyl)acetate hydrochloride, may facilitate learning and memory (Jiang Jing-ai, 2006).

Anticancer Properties

The compound has been utilized in the synthesis of various derivatives with potential anticancer applications. For instance, a study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, using Ethyl 2-(3-aminophenyl)acetate hydrochloride as a precursor, which showed promising anticancer activity in silico modeling targeting the VEGFr receptor (Gopal Sharma et al., 2018).

Electrical Conductivity in Polymers

The effect of Ethyl 2-(3-aminophenyl)acetate hydrochloride on electrical conductivity in polymers has been studied. A research highlighted the synthesis of polymers like poly(ethyl 3-aminophenyl acetate) and their electrical properties, demonstrating the role of this compound in modifying electrical conductivity (C. O. Sánchez et al., 2005).

Synthesis of Derivatives for Biological Activities

Various studies have focused on the synthesis of Ethyl 2-(3-aminophenyl)acetate hydrochloride derivatives for diverse biological activities. These include high-ceiling diuretics, dopamine analogues, and complex pyrazine derivatives, demonstrating the compound's versatility in synthesizing biologically active substances (C. M. Lee et al., 1984; R. Gentles et al., 1991; W. F. Keir et al., 1978).

Safety And Hazards

This compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(3-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSZIJQWMBCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-aminophenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-aminophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-aminophenyl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-aminophenyl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-aminophenyl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(3-aminophenyl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-aminophenyl)acetate hydrochloride

Citations

For This Compound
1
Citations
CO Sanchez, CJ Bustos, FA Alvarado, N Gatica… - Polymer Bulletin, 2006 - Springer
The synthesis and characterization of aromatic oligo(azomethines) hybrids by thermal oligomerization of a new monomers is reported. The new oligo(azomethines) have been …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.